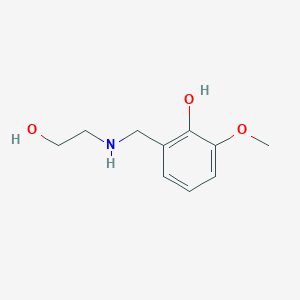![molecular formula C3H10N2O2S B1438652 [Ethyl(methyl)sulfamoyl]amine CAS No. 154743-05-2](/img/structure/B1438652.png)
[Ethyl(methyl)sulfamoyl]amine
概要
説明
“[Ethyl(methyl)sulfamoyl]amine” is a chemical compound with the IUPAC name N-ethyl-N-methylsulfamide . It has a molecular weight of 138.19 . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the compound .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 138.19 . It is stored at room temperature and has a physical form of oil .
科学的研究の応用
Radiopharmaceutical Building Blocks
- The cyclic sulfamidates, related to "[Ethyl(methyl)sulfamoyl]amine," serve as precursors for secondary amines, which are crucial building blocks in the synthesis of radiopharmaceuticals. A study demonstrated the preparation of protonated forms of these amines, which reacted readily with acyl chlorides and carboxylic acids, forming amides. This method offers a practical approach for labeling molecules, especially where intramolecular cyclisation of precursors is favored under typical radiofluorination conditions (Hoareau et al., 2014).
Chemical Synthesis and Reactivity
- Sulfamoyl azides, which can be derived from compounds similar to "this compound," are generated from secondary amines using a novel sulfonyl azide transfer agent. These azides react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which are stable progenitors of reactive intermediates that add asymmetrically to olefins, demonstrating the versatility and potential utility of sulfamoyl compounds in organic synthesis (Culhane & Fokin, 2011).
Crosslinking in Immunodiagnostic Applications
- In the field of immunodiagnostics, the crosslinking efficiency of antibodies to functionalized surfaces is crucial. A study involving the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) for crosslinking antibodies to amine-functionalized platforms demonstrated improved crosslinking efficiency and analytical performance in immunoassays. This highlights the potential application of sulfamoyl and related compounds in enhancing the performance of biosensors and diagnostic devices (Vashist, 2012).
Enantioselective Synthesis
- The use of primary amine-thiourea catalysts in the enantioselective conjugate addition of ketones to nitroalkenes is another application. This process involves compounds related to "this compound" and results in products with good-to-excellent diastereoselectivity, showcasing the role of sulfamoyl derivatives in asymmetric synthesis (Huang & Jacobsen, 2006).
Safety and Hazards
作用機序
Target of Action
Sulfamoyl compounds are generally known to interact with various enzymes and receptors in the body, altering their function and leading to various biological effects .
Mode of Action
It’s known that sulfamoyl compounds often act as inhibitors or activators of certain enzymes or receptors, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Sulfamoyl compounds are known to be involved in various biochemical reactions, including the inhibition or activation of enzymes, which can affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The action of sulfamoyl compounds can lead to various cellular responses, depending on the specific targets and pathways they affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [Ethyl(methyl)sulfamoyl]amine . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment .
生化学分析
Biochemical Properties
[Ethyl(methyl)sulfamoyl]amine plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of sulfonamides from thiols and amines through oxidative coupling . The compound’s interactions with enzymes such as N-ethyl-N-methylsulfuric diamide are crucial for its biochemical activity. These interactions often involve the formation of stable intermediates that facilitate further biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can enhance the efficiency of immunoassays by improving the cross-linking of antibodies to functionalized surfaces. This indicates that this compound may play a role in modulating immune responses and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s structure allows it to participate in oxidative coupling reactions, which are essential for the synthesis of sulfonamides . These reactions often involve the formation of stable intermediates that facilitate further biochemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing immune responses or modulating cellular metabolism. At high doses, it can cause toxic or adverse effects. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to increased adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the degradation of aliphatic amines and amides. The compound interacts with enzymes such as N-ethyl-N-methylsulfuric diamide, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These transport mechanisms ensure that the compound reaches its site of action, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and participate in various biochemical processes.
特性
IUPAC Name |
[methyl(sulfamoyl)amino]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYZXOSQVEAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655802 | |
| Record name | N-Ethyl-N-methylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154743-05-2 | |
| Record name | N-Ethyl-N-methylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [ethyl(methyl)sulfamoyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1438569.png)
![[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B1438571.png)
![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)

![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B1438578.png)
![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)
amine](/img/structure/B1438581.png)

![2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide](/img/structure/B1438585.png)

![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)


